![molecular formula C15H20N4O4S B2818196 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797617-73-2](/img/structure/B2818196.png)
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H20N4O4S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective 5-HT7 Receptor Antagonism and Multimodal Action
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, including compounds related to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, has been explored for designing selective 5-HT7 receptor ligands. This strategy aims to extend a polypharmacological approach for treating complex diseases. In particular, compound 31, a potent and selective 5-HT7 receptor antagonist, and compound 33, a multimodal 5-HT/dopamine receptor ligand acting as 5-HT2A/5-HT7/D2 receptor antagonists, have demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, suggesting their potential therapeutic application in CNS disorders (Canale et al., 2016).
Exploration of Sulfonamide Derivatives for CB1 Receptor Antagonism
Research into the facile synthesis of biaryl pyrazole sulfonamide derivatives, including those related to this compound, has contributed to understanding the pharmacological effects of replacing the -CO group with the -SO2 group in certain compounds. Initial pharmacological testing indicated that such modifications could lead to the loss of CB1 receptor antagonism, highlighting the intricate structure-activity relationships that govern receptor binding and function (Srivastava et al., 2008).
Molecular Structure and Supramolecular Interactions
The molecular structure of compounds similar to this compound has been examined to understand their supramolecular interactions. In one study, significant twists were observed in the molecule, influencing the dihedral angles and the interactions between amino H atoms and sulfonamide O atoms. These structural characteristics could play a role in the biological activity and receptor interaction of such compounds (Asiri et al., 2012).
Mechanism of Action
The mechanism of action of this compound is not documented in the available literature. It is possible that the compound could have biological activity given its structural features, but this would need to be confirmed through experimental studies.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-18-10-14(9-16-18)24(21,22)17-8-12-2-5-19(6-3-12)15(20)13-4-7-23-11-13/h4,7,9-12,17H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDGOXDPXVLSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.